molecular formula C10H20N2 B13971852 6-Isopropyl-6-azaspiro[3.4]octan-2-amine

6-Isopropyl-6-azaspiro[3.4]octan-2-amine

Katalognummer: B13971852
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: GSXXXWBLVCZNKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Isopropyl-6-azaspiro[3.4]octan-2-amine is a spirocyclic amine compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The spirocyclic structure, characterized by a bicyclic system where two rings share a single atom, imparts distinct chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-6-azaspiro[3.4]octan-2-amine can be achieved through several synthetic routes. One common approach involves the annulation of cyclopentane and azetidine rings. The process typically starts with readily available starting materials and involves conventional chemical transformations. For instance, the annulation strategy may involve the use of cyclopentane derivatives and azetidine intermediates under specific reaction conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize the need for chromatographic purification. The use of high-yielding reactions and readily available starting materials is crucial for efficient industrial production. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is essential to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Isopropyl-6-azaspiro[3.4]octan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Isopropyl-6-azaspiro[3.4]octan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 6-Isopropyl-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on target proteins or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structural motif but different ring sizes.

    6-Ethyl-6-azaspiro[3.4]octan-2-amine: A structurally related compound with an ethyl group instead of an isopropyl group.

Uniqueness

6-Isopropyl-6-azaspiro[3.4]octan-2-amine is unique due to its specific spirocyclic structure and the presence of an isopropyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H20N2

Molekulargewicht

168.28 g/mol

IUPAC-Name

6-propan-2-yl-6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C10H20N2/c1-8(2)12-4-3-10(7-12)5-9(11)6-10/h8-9H,3-7,11H2,1-2H3

InChI-Schlüssel

GSXXXWBLVCZNKH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC2(C1)CC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.